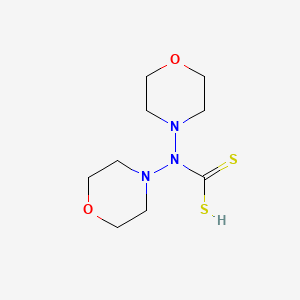
Carbamodithioic acid, di-4-morpholinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, di-4-morpholinyl- is an organic compound that belongs to the class of dithiocarbamic acids. It is characterized by the presence of two sulfur atoms and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, di-4-morpholinyl- can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
Morpholine+Carbon disulfide+Base→Carbamodithioic acid, di-4-morpholinyl-
The reaction is usually carried out under reflux conditions, with the temperature maintained around 80°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, di-4-morpholinyl- often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and chromatography for further purification.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, di-4-morpholinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Carbamodithioic acid, di-4-morpholinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its use in developing drugs for treating infections and other diseases.
Industry: It is used in the production of pesticides, herbicides, and other agricultural chemicals.
Mechanism of Action
The mechanism of action of carbamodithioic acid, di-4-morpholinyl- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Carbamodithioic acid, di-4-morpholinyl- can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar ring structure but lacking the dithiocarbamic acid functionality.
Di(morpholin-4-yl) disulfide: Contains two morpholine rings connected by a disulfide bond.
4-morpholinopropane sulphonic acid: A morpholine derivative with a sulfonic acid group.
Uniqueness
The presence of both the dithiocarbamic acid group and the morpholine ring in carbamodithioic acid, di-4-morpholinyl- gives it unique chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
37600-58-1 |
|---|---|
Molecular Formula |
C9H17N3O2S2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
dimorpholin-4-ylcarbamodithioic acid |
InChI |
InChI=1S/C9H17N3O2S2/c15-9(16)12(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2,(H,15,16) |
InChI Key |
HYUXOXBMXLJONN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N(C(=S)S)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















